7,7-Dimethoxy-2,6-dimethylhept-2-ene
Description
7,7-Dimethoxy-2,6-dimethylhept-2-ene is a branched alkene derivative featuring methoxy groups at the 7th carbon and methyl groups at the 2nd and 6th positions. The linear heptene backbone differentiates it from cyclic analogs (e.g., chromenes, coumarins) but allows for conformational flexibility, which may impact interactions in biological or synthetic applications .
Properties
CAS No. |
62597-30-2 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
7,7-dimethoxy-2,6-dimethylhept-2-ene |
InChI |
InChI=1S/C11H22O2/c1-9(2)7-6-8-10(3)11(12-4)13-5/h7,10-11H,6,8H2,1-5H3 |
InChI Key |
CJMKPXREPZEBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxy-2,6-dimethylhept-2-ene typically involves the alkylation of a suitable precursor with methoxy groups. One common method is the reaction of 2,6-dimethylhept-2-ene with methanol in the presence of an acid catalyst to introduce the methoxy groups at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the methoxy groups and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,7-Dimethoxy-2,6-dimethylhept-2-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: 7,7-Dimethoxy-2,6-dimethylhept-2-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of methoxy groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxy-2,6-dimethylhept-2-ene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond allows for addition reactions, making it a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Chromene and Coumarin Derivatives
Precocene II (6,7-Dimethoxy-2,2-dimethyl-2-chromene)
Coumarin Derivative (7-Hydroxy-2-hydroxymethyl-8-methoxy-4-oxo-4H-chromene-6-carboxylic Acid)
Benzopyran Derivatives
Compound 7 and 8 (5,7-Dimethoxy-2,2-dimethylbenzopyrans)
- Structure : Benzopyran scaffold with 5,7-dimethoxy and 2,2-dimethyl groups.
- Bioactivity: Isolated from Mallotus apelta, these compounds exhibit unquantified but noted bioactivity, possibly linked to methoxy-enhanced lipophilicity .
- Comparison : The heptene chain in 7,7-Dimethoxy-2,6-dimethylhept-2-ene lacks aromaticity, which may reduce stability but increase adaptability in hydrophobic environments.
Isoquinoline Derivatives
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Derivatives
- Structure: Tetrahydroisoquinoline backbone with 6,7-dimethoxy and N-methyl groups.
- The methoxy groups likely enhance solubility and metabolic stability .
- Divergence : The absence of a nitrogen-containing ring in the target compound may limit interactions with enzymes or receptors targeting heterocycles.
Chromen-4-one Anticancer Agents
3-(4-Substituted Benzoylpiperazin-1-yl)butoxy Chromen-4-ones
- Structure : Chromen-4-one core with trimethoxyphenyl and substituted piperazine groups.
- Bioactivity: Reduces Bcl-2/Bax and PARP expression in cancer cells, indicating apoptosis induction.
- Contrast : The target compound’s linear structure and lack of aromatic stacking motifs may limit similar anticancer mechanisms.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Position Impact
| Substituent Position | Compound Example | Effect on Properties |
|---|---|---|
| 7,7-dimethoxy | Target compound | Increased steric bulk, potential oxidation sites |
| 6,7-dimethoxy | Precocene II | Enhanced aromatic electron density |
| 5,7-dimethoxy | Benzopyrans (Compounds 7, 8) | Optimal lipophilicity for membrane interaction |
Research Findings and Mechanistic Insights
- Methoxy Groups : Across all analogs, methoxy groups enhance lipophilicity and metabolic stability but may reduce water solubility. Positional differences (e.g., 5,7- vs. 6,7-) alter electronic effects on aromatic systems .
- In contrast, 2,2-dimethyl groups in Precocene II stabilize the chromene ring .
- Bioactivity Gaps: While cyclic analogs (e.g., coumarins, chromenes) show cytotoxicity or antifungal activity, the linear heptene structure of the target compound may prioritize different biological targets, such as lipid membranes or non-aromatic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
